molecular formula C6H8F4I2 B1597955 3,3,4,4-Tetrafluoro-1,6-diiodohexane CAS No. 2163-06-6

3,3,4,4-Tetrafluoro-1,6-diiodohexane

Cat. No. B1597955
CAS RN: 2163-06-6
M. Wt: 409.93 g/mol
InChI Key: JFYZKVSETQEPKR-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluoro-1,6-diiodohexane is a chemical compound with the molecular formula C6H8F4I2 . It is also known by other names such as 1,6-Diiodo-3,3,4,4-tetrafluorohexane and 1,2-BIS (2-IODOETHYL)TETRAFLUOROETHANE .


Molecular Structure Analysis

The molecular structure of 3,3,4,4-Tetrafluoro-1,6-diiodohexane can be represented by the InChI string: InChI=1S/C6H8F4I2/c7-5(8,1-3-11)6(9,10)2-4-12/h1-4H2 . The compound has a molecular weight of 409.93 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 409.93 g/mol . It has a computed XLogP3-AA value of 4.5 , indicating its lipophilicity. The compound has no hydrogen bond donors and has four hydrogen bond acceptors . It has five rotatable bonds . The exact mass and the monoisotopic mass of the compound are 409.86516 g/mol . The topological polar surface area of the compound is 0 Ų . The compound has 12 heavy atoms and has a complexity of 122 .

Scientific Research Applications

Application in Polymer Science

Specific Scientific Field

Polymer Science

Summary of the Application

The compound 3,3,4,4-Tetrafluoro-1,6-diiodohexane is similar to 3,3’,4,4’-tetrafluoro-2,2’-bithiophene (4FBT), which is used in the synthesis of n-type conjugated polymers .

Methods of Application or Experimental Procedures

The polymers are synthesized via direct arylation polycondensation, a process that involves the reaction of aryl halides with aromatic compounds in the presence of a palladium catalyst .

Results or Outcomes

The synthesized polymers exhibited unipolar n-type transport behavior with the highest saturation and a linear electron mobility of 0.72 and 0.67 cm^2 V^−1 s^−1, respectively .

Application in Environmental Science

Specific Scientific Field

Environmental Science

Summary of the Application

While not directly related to 3,3,4,4-Tetrafluoro-1,6-diiodohexane, tetrafluoropropanol (TFP), a fluorinated alcohol, is extensively applied in the synthesis of pesticides, dyestuffs, variety of solvents and detergents .

Methods of Application or Experimental Procedures

Carbon nanotubes (CNTs) membranes are used for TFP-water separation. The separation performance of these membranes can be improved by modifying the CNTs with fluorine at both the entrance and interior .

Results or Outcomes

The 100wt% water content in permeate was achieved by (11,11) CNTs modified with fluorine at the entrance and interior .

Application in Organic Electronics

Specific Scientific Field

Organic Electronics

Summary of the Application

The compound 3,3,4,4-Tetrafluoro-1,6-diiodohexane is similar to 3,3’,4,4’-tetrafluoro-2,2’-bithiophene (4FBT), which is used in the synthesis of n-type conjugated polymers . These polymers are used in organic electronics due to their unique properties .

properties

IUPAC Name

3,3,4,4-tetrafluoro-1,6-diiodohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F4I2/c7-5(8,1-3-11)6(9,10)2-4-12/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYZKVSETQEPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(CCI)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F4I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382165
Record name 3,3,4,4-tetrafluoro-1,6-diiodohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4-Tetrafluoro-1,6-diiodohexane

CAS RN

2163-06-6
Record name 3,3,4,4-tetrafluoro-1,6-diiodohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Diiodo-3,3,4,4-tetrafluorohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VG Nenajdenko, VM Muzalevskiy, AV Shastin - Chemical reviews, 2015 - ACS Publications
Fluorinated compounds attracted remarkable interest in recent decades. 1 Unique complex of physicochemical and biological properties provided by incorporation of fluorine or …
Number of citations: 133 pubs.acs.org

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